molecular formula C12H22O2 B1358292 2,2,6,6-Tetramethyloctane-3,5-dione CAS No. 78579-61-0

2,2,6,6-Tetramethyloctane-3,5-dione

Cat. No. B1358292
CAS RN: 78579-61-0
M. Wt: 198.3 g/mol
InChI Key: UZICKDIYFALSHI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloctane-3,5-dione is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . Furthermore, it serves as a substrate for heterocycles .


Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione involves the interaction of copper acetate hydrate with TMHD in methanol solution . The structure was identified by FTIR, 1H NMR, and EI-MS spectroscopy .


Molecular Structure Analysis

The 2,2,6,6-Tetramethyloctane-3,5-dione molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), and 2 ketone(s) (aliphatic) .


Chemical Reactions Analysis

2,2,6,6-Tetramethyloctane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It is also used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyloctane-3,5-dione include a molecular weight of 184.28 g/mol , a refractive index of 1.459 (lit.) , a boiling point of 72-73 °C/6 mmHg (lit.) , and a density of 0.883 g/mL at 25 °C (lit.) .

Scientific Research Applications

Metalorganic Chemical Vapor Deposition (MOCVD) of Lead-Containing Films

Bis-2,2,6,6-tetramethylheptane-3,5-dionatolead, a compound related to 2,2,6,6-tetramethyloctane-3,5-dione, is used in MOCVD for depositing lead-containing materials. Its structure is significant for understanding its behavior in materials deposition (Malik et al., 1999).

Thermal Decomposition Studies

The thermal decomposition of 2,2,6,6-tetramethylheptane-3,5-dione has been examined, providing insights into potential reaction pathways and by-products. This understanding is crucial for chemical synthesis and materials science applications (Russell & Yee, 2005).

Conformational Analysis in Organic Chemistry

Molecular mechanics and dipole moment calculations have been applied to compounds like 4-(1-adamantyl)-2,2,6,6-tetramethylheptane-3,5-dione, offering insights into their preferred conformations and chemical properties. This is crucial for designing and understanding complex organic molecules (Moreno-Mañas et al., 1987).

Synthesis of Novel Organic Compounds

The compound has been used to create new organic molecules with potential applications in various fields of chemistry. For instance, its reaction with tropanone yielded novel products, demonstrating its utility in organic synthesis (Kagan et al., 2011).

Safety And Hazards

2,2,6,6-Tetramethyloctane-3,5-dione is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2,2,6,6-tetramethyloctane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICKDIYFALSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595410
Record name 2,2,6,6-Tetramethyloctane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyloctane-3,5-dione

CAS RN

78579-61-0
Record name 2,2,6,6-Tetramethyloctane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RG Gordon, S Barry… - Advanced Functional …, 2000 - Wiley Online Library
The first room-temperature liquid, flash-vaporizable barium compounds were prepared by reacting barium beta-diketonates with alkyl-substituted triamine and tetramine ligands. For …
Number of citations: 19 onlinelibrary.wiley.com
RG Gordon, ST Barry, X Liu, DJ Teff - MRS Online Proceedings …, 1999 - cambridge.org
The first room-temperature liquid compounds useful for the CVD of alkaline earth metalcontaining oxides were prepared by reacting metal (Mg, Ca, Sr, and Ba) beta-diketonates with …
Number of citations: 3 www.cambridge.org
T Hatanpää, J Kansikas, I Mutikainen… - Inorganic …, 2001 - ACS Publications
Complexes [Mg(thd) 2 (A)] (Hthd = 2,2,6,6-tetramethyl-3,5-heptanedione; A = ethylenediamine, en (2); N,N‘-dimethylethylenediamine, dmeda (3); N,N‘-diethylethylenediamine, deeda (4)…
Number of citations: 40 pubs.acs.org
C Bedoya, GG Condorelli… - Chemical vapor …, 2006 - Wiley Online Library
Metal‐organic (MO)CVD processes using two different precursors, (La(tmhd) 3 and La(tmod) 3 ), have been investigated. In‐situ Fourier transform infrared (FTIR) spectroscopy …
Number of citations: 24 onlinelibrary.wiley.com
GG Condorelli, G Malandrino, IL Fragalà - Coordination chemistry reviews, 2007 - Elsevier
Metal complexes bearing linked hexafluoroacetylacetonates and ancillary Lewis ligands, have found wide interest as precursors for metal-organic chemical vapor deposition (MOCVD) …
Number of citations: 102 www.sciencedirect.com
AY O'Brien - 2005 - search.proquest.com
The heavy alkaline earth metals, calcium, strontium, and barium, are components in thin films with electronic properties such as high-capacitance, superconductance and …
Number of citations: 3 search.proquest.com
JM Gaskell - 2006 - search.proquest.com
This thesis is concerned with the formation of volatile lanthanide complexes and their use for the growth of thin lanthanide oxide and lanthanide silicate films by metallo-organic …
Number of citations: 4 search.proquest.com

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